molecular formula C22H28N2 B3853611 N-(3,3-diphenylpropyl)quinuclidin-3-amine

N-(3,3-diphenylpropyl)quinuclidin-3-amine

Cat. No. B3853611
M. Wt: 320.5 g/mol
InChI Key: SEUGZNBDXCNTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diphenylpropyl)quinuclidin-3-amine, commonly known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPA belongs to the class of quinuclidine derivatives and has been studied for its unique properties and effects on the body.

Mechanism of Action

The mechanism of action of DPA involves binding to the sigma-1 receptor, which leads to the activation of various signaling pathways in the body. The activation of these pathways results in the modulation of neurotransmitter release, calcium signaling, and gene expression, which ultimately leads to the physiological effects of DPA.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and pain management. DPA has also been shown to modulate calcium signaling, which is involved in various physiological processes such as muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments. It is a potent and selective agonist for the sigma-1 receptor, which makes it a valuable tool for studying the receptor's function and signaling pathways. DPA is also stable and can be easily synthesized, which makes it a cost-effective option for research. However, one of the limitations of DPA is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for research on DPA. One area of interest is its potential applications in the treatment of neurological disorders such as depression, anxiety, and Alzheimer's disease. Further studies are needed to determine the efficacy and safety of DPA in these conditions. Another area of interest is the development of new compounds that target the sigma-1 receptor, which could lead to the development of new drugs for various disorders. Additionally, further studies are needed to determine the long-term effects of DPA on the body and its potential for toxicity.

Scientific Research Applications

DPA has been extensively studied for its potential applications in research. It has been shown to be a potent and selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain, memory, and mood regulation. DPA has also been studied for its effects on the central nervous system and has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and Alzheimer's disease.

properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)11-14-23-22-17-24-15-12-20(22)13-16-24/h1-10,20-23H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUGZNBDXCNTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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